molecular formula C4H8Na2O6S4 B12433412 disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate

Cat. No.: B12433412
M. Wt: 326.4 g/mol
InChI Key: KQYGMURBTJPBPQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The industrial preparation of disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate involves a two-step process. The first step is the synthesis of sodium 2-mercaptoethanesulfonate (mesna) from ethylene oxide and sodium bisulfite. The second step involves the oxidation of mesna to form this compound .

Industrial Production Methods

The industrial production method for this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the conversion of mesna to this compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mesna (from reduction) and various substituted derivatives depending on the reagents used in substitution reactions .

Scientific Research Applications

Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate has a wide range of scientific research applications:

Mechanism of Action

Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate exerts its effects by reacting with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds. This reaction prevents the metabolites from causing damage to the urinary tract. The compound targets and interacts with organic anion transporters (OATs) in the kidneys, which play a crucial role in the elimination of various substances from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate is unique in its ability to form stable, non-urotoxic compounds with acrolein and other metabolites, making it highly effective in reducing the toxicity of chemotherapy drugs. Its interaction with OATs also distinguishes it from other similar compounds .

Properties

Molecular Formula

C4H8Na2O6S4

Molecular Weight

326.4 g/mol

IUPAC Name

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate

InChI

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2

InChI Key

KQYGMURBTJPBPQ-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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